molecular formula C16H15ClN4O2 B5856970 6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

Cat. No.: B5856970
M. Wt: 330.77 g/mol
InChI Key: IYVGYMJILLQADZ-GIJQJNRQSA-N
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Description

6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine typically involves the condensation of 6-chloro-1H-benzimidazol-2-amine with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets in the cell. It is believed to inhibit the activity of certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells or pathogens. The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine is unique due to its specific substitution pattern and the presence of both chloro and dimethoxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-22-14-6-3-10(7-15(14)23-2)9-18-21-16-19-12-5-4-11(17)8-13(12)20-16/h3-9H,1-2H3,(H2,19,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVGYMJILLQADZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=C(N2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=C(N2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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